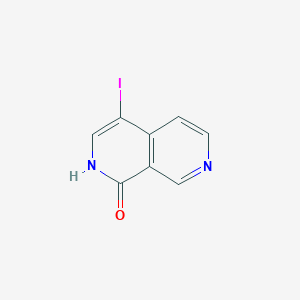

4-Iodo-2,7-naphthyridin-1(2H)-one

Description

BenchChem offers high-quality 4-Iodo-2,7-naphthyridin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2,7-naphthyridin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXNQRDQVRSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CNC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-4-Iodo-2,7-naphthyridin-1(2H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-2,7-naphthyridin-1(2H)-one, a key heterocyclic building block in medicinal chemistry. The 2,7-naphthyridinone core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for anticancer therapies.[1][2] The introduction of an iodine atom at the C4-position creates a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This document details a reliable synthetic protocol, explores the underlying reaction mechanisms, presents a thorough characterization workflow, and discusses the compound's utility in drug discovery.

Introduction and Strategic Importance

The 2,7-naphthyridine scaffold is a recurring motif in natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and cell-protecting properties.[1][3] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing enzyme inhibitors. Specifically, 4-Iodo-2,7-naphthyridin-1(2H)-one (C₈H₅IN₂O, CAS # 959558-50-0) serves as a critical intermediate.[4] The carbon-iodine bond is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura coupling, which allows for the systematic introduction of diverse substituents to explore the structure-activity relationship (SAR) of novel drug candidates.[5][6]

Synthetic Approach and Experimental Protocol

The synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one is typically achieved through a two-step process: first, the construction of the parent 2,7-naphthyridin-1(2H)-one core, followed by a regioselective iodination.

Synthesis of 2,7-Naphthyridin-1(2H)-one (Parent Scaffold)

While multiple strategies exist for forming naphthyridine cores, a common approach involves the condensation of a substituted pyridine with a suitable C3 synthon.[7][8] For the purpose of this guide, we will assume the availability of the parent 2,7-naphthyridin-1(2H)-one as the starting material for the key iodination step.

Regioselective Iodination: The Core Reaction

The critical step is the introduction of iodine onto the naphthyridinone ring. The electron-rich nature of the pyridine ring system directs electrophilic substitution. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature, high efficiency, and ease of handling.[9][10]

Reaction Scheme: Starting Material: 2,7-Naphthyridin-1(2H)-one Reagent: N-Iodosuccinimide (NIS) Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent Product: 4-Iodo-2,7-naphthyridin-1(2H)-one

Detailed Experimental Protocol

-

Preparation: To a solution of 2,7-naphthyridin-1(2H)-one (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.1 to 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water.

-

Extraction: The resulting precipitate is collected by filtration, washed with cold water and a minimal amount of cold diethyl ether to remove succinimide byproduct.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to yield the pure 4-Iodo-2,7-naphthyridin-1(2H)-one as a solid.

Mechanistic Insights: The "Why" Behind the Method

The success of this synthesis hinges on the principles of electrophilic aromatic substitution.

-

Activation of NIS: The N-Iodosuccinimide acts as a source of an electrophilic iodine species (I⁺). In some cases, particularly with less reactive aromatic systems, a Lewis acid or protic acid catalyst can be used to further polarize the N-I bond, increasing the electrophilicity of the iodine.[11]

-

Nucleophilic Attack: The π-electron system of the 2,7-naphthyridin-1(2H)-one ring acts as the nucleophile. It attacks the electrophilic iodine atom of NIS. The regioselectivity for the C4 position is dictated by the electronic directing effects of the fused pyridine ring and the lactam functionality.

-

Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton (H⁺) to a weak base in the medium (such as the solvent or the succinimide anion), restoring the aromaticity of the ring and yielding the final iodinated product.[12]

The choice of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and facilitates the ionic mechanism of the reaction.

Comprehensive Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₅IN₂O |

| Molecular Weight | 272.04 g/mol [4] |

| Appearance | Typically an off-white to light brown solid[13] |

| Melting Point | Not widely reported, requires experimental determination. |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthyridinone core. The chemical shifts will be influenced by the electron-withdrawing iodine atom. A downfield shift of the proton at C5 is expected. |

| ¹³C NMR | Signals for the 8 carbon atoms in the molecule. The carbon atom bearing the iodine (C4) will show a characteristic signal at a relatively upfield chemical shift due to the heavy atom effect. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 273.95, confirming the molecular weight. The isotopic pattern for iodine will be evident. |

| Infrared (IR) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic region. |

Visualization of Workflows

Synthetic Pathway

Caption: Synthetic route to the target compound.

Overall Experimental & Analytical Workflow

Caption: From synthesis to final characterization.

Applications in Drug Development

The primary utility of 4-Iodo-2,7-naphthyridin-1(2H)-one is as a scaffold for diversification via palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The reaction of the iodo-naphthyridinone with various aryl or heteroaryl boronic acids or esters is a powerful method for generating libraries of C4-substituted analogs.[5][14] This is a cornerstone technique for probing the binding pockets of target enzymes, such as kinases, by introducing a wide range of substituents.[2] The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

Conclusion

4-Iodo-2,7-naphthyridin-1(2H)-one is a high-value intermediate for medicinal chemists. Its synthesis via regioselective iodination with NIS is efficient and scalable. The established protocol, grounded in the principles of electrophilic aromatic substitution, provides reliable access to this versatile building block. Thorough characterization confirms its structure, paving the way for its use in the synthesis of novel, biologically active compounds through well-established cross-coupling methodologies, thereby accelerating the drug discovery process.

References

-

Dodds, A. C., Waddell, L. J. N., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. Available from: [Link]

-

Organic Syntheses. n-iodosuccinimide. Available from: [Link]

-

ResearchGate. A possible mechanism of iodination for aromatic compounds. Available from: [Link]

-

Zhang, A. et al. Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry. (2007). Available from: [Link]

-

PubMed. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). Available from: [Link]

-

MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). Available from: [Link]

-

PubMed. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (2007). Available from: [Link]

-

ResearchGate. Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2023). Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic-Chemistry.org. Suzuki Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

National Center for Biotechnology Information. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Available from: [Link]

-

YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]

-

National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

-

ResearchGate. (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008). Available from: [Link]

-

Semantic Scholar. Preparation of pyrimido[4,5-b][1][9]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

PubChem. 4-Iodoaniline. Available from: [Link]

-

PubChem. Acanthicifoline. Available from: [Link]

-

National Center for Biotechnology Information. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Iodo-2,7-naphthyridin-1(2H)-one,(CAS# 959558-50-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. N-Iodosuccinimide: A Versatile Reagent in Synthetic Chemistry_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-2,7-naphthyridin-1(2H)-one

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 4-Iodo-2,7-naphthyridin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established principles of analytical chemistry and are intended to serve as a practical reference for the characterization of similar molecular entities.

Introduction

4-Iodo-2,7-naphthyridin-1(2H)-one is a halogenated derivative of the 2,7-naphthyridine scaffold, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of an iodine atom at the 4-position introduces a key functional group for further synthetic elaboration, such as cross-coupling reactions, while the lactam functionality at the 1-position influences the electronic and steric properties of the molecule. A thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, which is crucial for its application in drug discovery and development programs. Naphthyridine derivatives have been explored for their potential as antitumor and antiviral agents, making a precise understanding of their structure-activity relationships essential.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-Iodo-2,7-naphthyridin-1(2H)-one, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Iodo-2,7-naphthyridin-1(2H)-one is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the nitrogen atoms, and the iodine substituent.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | br s | 1H | N-H |

| 8.8 - 9.0 | d | 1H | H-8 |

| 8.2 - 8.4 | s | 1H | H-3 |

| 7.8 - 8.0 | d | 1H | H-6 |

| 7.4 - 7.6 | dd | 1H | H-5 |

Interpretation of the ¹H NMR Spectrum:

-

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (δ 11.5-12.5 ppm) due to hydrogen bonding with the solvent (DMSO-d₆) and the deshielding effect of the adjacent carbonyl group.

-

H-8 , being adjacent to a nitrogen atom, is predicted to be the most downfield of the aromatic protons (δ 8.8-9.0 ppm) and appear as a doublet.

-

The H-3 proton is anticipated to be a singlet (δ 8.2-8.4 ppm) as it lacks adjacent proton coupling partners. Its chemical shift is influenced by the adjacent lactam functionality.

-

H-6 is expected to be a doublet (δ 7.8-8.0 ppm), coupled to H-5.

-

H-5 is predicted to be a doublet of doublets (δ 7.4-7.6 ppm), showing coupling to both H-6 and H-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the iodine atom will have a notable effect on the chemical shift of the carbon to which it is attached (C-4).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C=O |

| 150 - 155 | C-8a |

| 145 - 150 | C-4a |

| 140 - 145 | C-6 |

| 130 - 135 | C-8 |

| 120 - 125 | C-5 |

| 115 - 120 | C-3 |

| 90 - 95 | C-4 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon (C=O) of the lactam is expected at the most downfield position (δ 160-165 ppm).

-

The iodinated carbon (C-4) is predicted to be significantly shielded compared to an unsubstituted aromatic carbon, appearing in the range of δ 90-95 ppm. This is a characteristic effect of heavy halogens in ¹³C NMR.

-

The remaining aromatic carbons will appear in the expected regions, with those adjacent to nitrogen atoms (C-8a, C-4a, C-8) being more deshielded.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 4-Iodo-2,7-naphthyridin-1(2H)-one in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H proton.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Molecular structure of 4-Iodo-2,7-naphthyridin-1(2H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 4-Iodo-2,7-naphthyridin-1(2H)-one will be characterized by absorptions corresponding to the N-H and C=O bonds of the lactam, as well as C-H and C=C/C=N bonds of the aromatic system.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3300 | Medium, Broad | N-H stretch |

| 1650 - 1680 | Strong | C=O stretch (lactam) |

| 1580 - 1620 | Medium | C=C/C=N aromatic ring stretches |

| 1400 - 1500 | Medium | C-H in-plane bending |

| 750 - 850 | Strong | C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

A broad absorption in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration , with the broadening due to hydrogen bonding.

-

A strong, sharp peak between 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the six-membered lactam ring.

-

The absorptions in the 1580-1620 cm⁻¹ region are typical for the stretching vibrations of the aromatic C=C and C=N bonds .

-

The fingerprint region below 1500 cm⁻¹ will contain numerous bands corresponding to various bending and stretching vibrations, including the C-I stretch, which is expected to be a weak band at a low wavenumber.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 272.9 | [M+H]⁺ (Monoisotopic) |

| 273.9 | [M+H]⁺ (A+1 Isotope) |

| 146.0 | [M+H - I]⁺ |

Interpretation of the Mass Spectrum:

-

The molecular ion peak [M+H]⁺ is expected at an m/z of approximately 272.9 for the monoisotopic mass of C₈H₅IN₂O. The presence of iodine will result in a characteristic isotopic pattern.

-

A significant fragment ion is anticipated at m/z 146.0, corresponding to the loss of the iodine radical from the molecular ion. This is a common fragmentation pathway for iodo-substituted aromatic compounds.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Perform MS/MS fragmentation on the [M+H]⁺ ion to confirm the proposed fragmentation pathways.

-

-

Data Processing: Analyze the acquired spectrum to determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to calculate the elemental composition.

Caption: Proposed fragmentation of 4-Iodo-2,7-naphthyridin-1(2H)-one in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-Iodo-2,7-naphthyridin-1(2H)-one. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a complete and self-validating system for the characterization of this and similar heterocyclic compounds. This level of analytical rigor is essential for advancing the development of novel therapeutics based on the naphthyridine scaffold.

References

-

Santos, M. A., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1447-1456. [Link]

-

Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

-

EON Biotech. (n.d.). 4-Iodo-2,7-naphthyridin-1(2H)-one – (959558-50-0). Retrieved from [Link]

-

AccelaChem. (n.d.). 4-Iodo-2,7-naphthyridin-1(2H)-one. Retrieved from [Link]

- Google Patents. (2019).

-

PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Applied Sciences, 14(10), 4283. [Link]

Sources

An In-Depth Technical Guide to 4-Iodo-2,7-naphthyridin-1(2H)-one: Chemical Properties, Stability, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Iodo-2,7-naphthyridin-1(2H)-one Scaffold

The 2,7-naphthyridin-1(2H)-one core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of an iodine atom at the 4-position transforms this nucleus into a highly versatile synthetic intermediate. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This strategic placement of iodine unlocks the potential for rapid diversification of the 2,7-naphthyridinone core, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of 4-Iodo-2,7-naphthyridin-1(2H)-one, offering valuable insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Spectroscopic Profile

While specific experimental data for 4-Iodo-2,7-naphthyridin-1(2H)-one is not extensively reported in publicly available literature, its properties can be reliably inferred from data on the parent 2,7-naphthyridin-1(2H)-one and other iodo-substituted N-heterocycles.

Table 1: Estimated Physicochemical Properties of 4-Iodo-2,7-naphthyridin-1(2H)-one

| Property | Estimated Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₈H₅IN₂O | Based on chemical structure. |

| Molecular Weight | 272.04 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Halogenated organic compounds are often crystalline solids with some color due to potential trace impurities or slight decomposition. |

| Melting Point | >200 °C (with decomposition) | N-heterocyclic compounds, particularly those capable of hydrogen bonding, generally have high melting points. The presence of the heavy iodine atom further increases the melting point.[1] |

| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The lactam functionality and N-H group allow for hydrogen bonding, suggesting some aqueous solubility, though the bulky, nonpolar iodine atom will reduce it. Polar aprotic solvents are generally good solvents for such heterocyclic systems. |

| pKa | Lactam N-H: ~17-19 (weakly acidic); Pyridine N: ~2-3 (weakly basic) | The lactam proton is weakly acidic. The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the lactam carbonyl and the fused aromatic system. |

Spectroscopic Characterization

The structural features of 4-Iodo-2,7-naphthyridin-1(2H)-one give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridinone core. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom bearing the iodine (C4) will exhibit a characteristic upfield shift due to the "heavy atom effect."

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3200-3400 cm⁻¹.[2][3]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 272. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation.[4]

Chemical Stability and Degradation Profile

Understanding the stability of 4-Iodo-2,7-naphthyridin-1(2H)-one is crucial for its handling, storage, and application in multi-step syntheses and as a potential drug candidate. A forced degradation study is the standard approach to assess the intrinsic stability of a molecule.[5][6]

Forced Degradation Studies: A Protocol Framework

Forced degradation studies subject the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[7][8][9]

Table 2: Protocol for Forced Degradation Studies of 4-Iodo-2,7-naphthyridin-1(2H)-one

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60 °C | Hydrolysis of the lactam ring. The C-I bond is generally stable to acidic conditions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60 °C | Hydrolysis of the lactam ring. Potential for de-iodination under harsh conditions. |

| Oxidative Stress | 3-30% H₂O₂, room temperature | Oxidation of the pyridine ring to an N-oxide. The C-I bond can be susceptible to oxidation. |

| Thermal Stress | Solid-state heating at temperatures above accelerated stability conditions (e.g., 80-100 °C) | General decomposition. De-iodination is a likely thermal degradation pathway for iodoaromatic compounds.[1][10] |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the C-I bond is a common degradation pathway for iodoaromatic compounds, leading to the formation of radical species and subsequent byproducts.[11] |

Caption: Potential degradation pathways for 4-Iodo-2,7-naphthyridin-1(2H)-one.

Reactivity and Synthetic Applications

The primary synthetic utility of 4-Iodo-2,7-naphthyridin-1(2H)-one lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the introduction of diverse functionalities at the 4-position under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Workflow

The general workflow for utilizing 4-Iodo-2,7-naphthyridin-1(2H)-one in cross-coupling reactions is depicted below.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[12][13] This reaction is highly valuable for introducing aryl, heteroaryl, or alkyl groups at the 4-position of the naphthyridinone core.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 4-Iodo-2,7-naphthyridin-1(2H)-one (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[14]

Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted naphthyridinones.[15][16][17] These products can serve as precursors for further transformations or as final targets with potential biological activity.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dried flask, add 4-Iodo-2,7-naphthyridin-1(2H)-one (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%). The flask is then evacuated and backfilled with an inert gas.

-

Reagent Addition: Anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added, followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv.).

-

Reaction Execution: The reaction is typically stirred at room temperature to 60 °C and monitored for completion.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by chromatography.[18]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[19][20] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the naphthyridinone scaffold, a common structural motif in kinase inhibitors and other pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-Iodo-2,7-naphthyridin-1(2H)-one (1.0 equiv.), a palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

-

Reagent Addition: The desired amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) are added.

-

Reaction Execution: The reaction vessel is sealed and heated to 80-120 °C until the reaction is complete.

-

Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by column chromatography.[21][22]

Conclusion

4-Iodo-2,7-naphthyridin-1(2H)-one represents a strategically important and highly versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, coupled with a predictable stability profile, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, stability under various conditions, and synthetic utility, as outlined in this guide, will empower researchers to effectively harness the potential of this valuable scaffold in the pursuit of innovative medicines.

References

-

Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. [Link]

-

Lichs, T., Wozniak, L., Szych, Z., & Witkowski, S. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4998. [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55. [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NRO Chemistry. (2020, July 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961. [Link]

-

Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

-

Klick, S., Agustian, J., & Seltz, F. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 24-37. [Link]

-

Barbu, E., Mihaiescu, D., & Cuiban, F. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(7), 956-960. [Link]

-

Paudler, W. W., & Kress, T. J. (1968). Syntheses and spectra of naphthyridines. Advances in Heterocyclic Chemistry, 9, 41-86. [Link]

-

SpectraBase. (n.d.). 1,8-Naphthyridin-2-amine, 5,7-dichloro-6-methyl-. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts. (n.d.). Infrared Spectroscopy (IR). [Link]

-

CK-12 Foundation. (2023). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Vedantu. (n.d.). Chemical Properties of Haloarenes. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

PubChem. (n.d.). Acanthicifoline. [Link]

-

PubChem. (n.d.). Naphthyridinone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ijsdr.org [ijsdr.org]

- 10. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Solubility profile of "4-Iodo-2,7-naphthyridin-1(2H)-one" in common lab solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 4-Iodo-2,7-naphthyridin-1(2H)-one in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the heterocyclic compound 4-Iodo-2,7-naphthyridin-1(2H)-one. In the absence of established public data, this document outlines the theoretical considerations, experimental design, and detailed protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to ensure scientific integrity and reproducibility. This guide emphasizes the causality behind experimental choices, providing a "why" to the "how," and includes self-validating systems within the protocols.

Introduction: The Significance of a Solubility Profile

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a novel compound such as 4-Iodo-2,7-naphthyridin-1(2H)-one, a derivative of the 1,6-naphthyridine scaffold known for its presence in biologically active molecules, understanding its solubility is a foundational step.[3][4] This guide will detail the necessary steps to characterize its solubility in a range of common laboratory solvents, which is essential for its progression as a potential therapeutic agent.

Molecular Structure and Inferred Properties:

-

Compound: 4-Iodo-2,7-naphthyridin-1(2H)-one

-

CAS Number: 959558-50-0[5]

-

Molecular Formula: C₈H₅IN₂O[5]

-

Molecular Weight: 272.04 g/mol [5]

The structure, featuring a polar lactam group, a basic nitrogen atom in the pyridine ring, and a lipophilic iodine atom, suggests a complex solubility behavior that will be highly dependent on the solvent's properties. The presence of both hydrogen bond donors and acceptors, alongside the bulky, nonpolar iodine, indicates that both polar and nonpolar solvents should be investigated.

Theoretical Framework and Solvent Selection

A comprehensive solubility profile requires testing in a variety of solvents that represent a spectrum of polarities and chemical properties. The choice of solvents should be deliberate, aiming to understand the compound's behavior in aqueous, polar aprotic, and nonpolar environments.

Rationale for Solvent Selection:

A carefully selected panel of solvents provides insights into the types of intermolecular forces that govern the dissolution of 4-Iodo-2,7-naphthyridin-1(2H)-one. This understanding is crucial for downstream applications such as formulation development and predicting in vivo behavior.[1][6]

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological pH) | To assess solubility in biologically relevant media and determine pH-dependent solubility. |

| Polar Protic | Water, Ethanol, Methanol | To evaluate solubility in solvents capable of hydrogen bonding. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Commonly used in initial compound solubilization for biological screening and as reaction media.[7] |

| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | To understand solubility in less polar environments, relevant for certain formulations and synthetic procedures. |

| Other | Polyethylene Glycol 400 (PEG 400), Propylene Glycol | Excipients often used in pharmaceutical formulations.[6] |

Experimental Methodologies: A Two-Tiered Approach

A robust solubility assessment involves both kinetic and thermodynamic measurements. Kinetic solubility is often determined in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][8]

Kinetic Solubility Determination

This method assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[1] It measures the concentration at which the compound precipitates and is a rapid method for initial screening.

Experimental Workflow for Kinetic Solubility:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol for Kinetic Solubility:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Iodo-2,7-naphthyridin-1(2H)-one in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add the selected aqueous buffer to each well, ensuring the final DMSO concentration is between 1% and 5% to minimize co-solvent effects.[9]

-

Equilibration: Seal the plate and shake at room temperature for approximately 2 hours to allow for precipitation to occur.

-

Analysis:

-

Nephelometry: Use a nephelometer to measure the turbidity of each well. The concentration at which a significant increase in scattered light is observed is the kinetic solubility limit.[10]

-

HPLC-UV: Alternatively, centrifuge the plate to pellet the precipitate. Analyze the supernatant by HPLC-UV to quantify the concentration of the dissolved compound.

-

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.[8][11]

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess amount of solid 4-Iodo-2,7-naphthyridin-1(2H)-one to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed by taking samples at different time points (e.g., 24, 36, and 48 hours) and analyzing the concentration until it remains constant.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken with filtration as the compound may adsorb to the filter material, leading to an underestimation of solubility.[9]

-

Quantification: Prepare a calibration curve of the compound in the relevant solvent. Dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV method.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to allow for easy comparison of the compound's solubility across the different solvents.

Table 1: Solubility Profile of 4-Iodo-2,7-naphthyridin-1(2H)-one

| Solvent | Solvent Class | Solubility (µg/mL) | Solubility (mM) | Qualitative Classification |

| pH 1.2 Buffer | Aqueous | |||

| pH 6.8 Buffer | Aqueous | |||

| pH 7.4 Buffer | Aqueous | |||

| Water | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Methanol | Polar Protic | |||

| DMSO | Polar Aprotic | |||

| DMF | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Dichloromethane | Nonpolar Aprotic | |||

| THF | Nonpolar Aprotic | |||

| PEG 400 | Other |

Interpretation of Results:

-

pH-Dependent Solubility: A significant difference in solubility in the aqueous buffers would suggest that the compound is ionizable. Given the presence of the pyridine nitrogen, higher solubility at lower pH is expected due to protonation.

-

Polar vs. Nonpolar Solubility: Comparing solubility in solvents like water and ethanol versus dichloromethane and toluene will reveal the compound's overall polarity.

-

Implications for Drug Development: High solubility in DMSO is expected, but poor solubility in aqueous buffers may indicate potential bioavailability challenges that would need to be addressed through formulation strategies such as the use of co-solvents or the creation of nanosuspensions.[2][12]

Conclusion

This guide provides a robust framework for determining the solubility profile of 4-Iodo-2,7-naphthyridin-1(2H)-one. By employing both kinetic and thermodynamic methods and testing in a diverse range of solvents, researchers can generate a comprehensive dataset that is essential for guiding further research and development. The causality-driven approach outlined here ensures that the data collected is not only accurate but also provides deep insights into the physicochemical nature of the compound, thereby enabling informed decisions in the drug development process.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04). (URL: )

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). (URL: )

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (URL: )

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. (URL: )

- What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Oakwood Labs. (URL: )

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. (URL: )

- Solvents with drug solubility greater than that required for 5 mL dose.

- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025-08-01). (URL: )

- 4-IODO-7-AZAINDOLE synthesis. ChemicalBook. (URL: )

- 4-Iodo-2,7-naphthyridin-1(2H)-one,(CAS# 959558-50-0). Sinfoo Biotech. (URL: )

- 1,6-Naphthyridin-2(1H)

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Iodo-2,7-naphthyridin-1(2H)-one,(CAS# 959558-50-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Iodo-2,7-naphthyridin-1(2H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2,7-naphthyridin-1(2H)-one (CAS Number: 959558-50-0), a pivotal heterocyclic building block in the field of medicinal chemistry. The 2,7-naphthyridinone core is a recognized privileged scaffold, frequently incorporated into potent kinase inhibitors targeting critical signaling pathways in oncology. This document delves into the synthesis, chemical properties, reactivity, and applications of this iodo-substituted derivative, offering researchers and drug development professionals a detailed resource for its effective utilization in the synthesis of next-generation therapeutics.

Introduction: The Significance of the 2,7-Naphthyridinone Scaffold

The 2,7-naphthyridine framework is a prominent feature in a variety of biologically active natural products and synthetic molecules. Its unique arrangement of nitrogen atoms and the capacity for diverse functionalization have made it a focal point in the design of targeted therapies. In particular, the 2,7-naphthyridin-1(2H)-one core has emerged as a highly effective scaffold for the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

The strategic placement of an iodine atom at the 4-position of the 2,7-naphthyridin-1(2H)-one scaffold, yielding the title compound, provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 4-Iodo-2,7-naphthyridin-1(2H)-one is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 959558-50-0 | [1][2] |

| Molecular Formula | C₈H₅IN₂O | [1][2] |

| Molecular Weight | 272.04 g/mol | [1][2] |

| Appearance | Off-white to yellow solid (predicted) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.5-12.5 (br s, 1H, NH), 8.5-8.7 (m, 1H), 7.8-8.0 (m, 1H), 7.4-7.6 (m, 1H), 7.2-7.4 (m, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 160-165 (C=O), 150-155, 145-150, 130-135, 120-125, 115-120, 90-95 (C-I).

-

Mass Spectrometry (ESI+): m/z 272.95 [M+H]⁺.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3100-3300 (N-H stretching), 1650-1680 (C=O stretching), 1550-1600 (C=C and C=N stretching).

Synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one

A direct, detailed experimental protocol for the synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one is not explicitly detailed in publicly available literature. However, a logical and scientifically sound synthetic strategy involves a two-step process: the synthesis of the parent 2,7-naphthyridin-1(2H)-one scaffold, followed by regioselective iodination at the C4 position.

Synthesis of the Precursor: 2,7-Naphthyridin-1(2H)-one (CAS: 67988-50-5)

The synthesis of the 2,7-naphthyridin-1(2H)-one core can be approached through various methods for constructing fused pyridine rings. While a specific high-yielding protocol for this exact molecule is not readily found, general strategies for naphthyridinone synthesis often involve the condensation of substituted pyridines with appropriate building blocks.[3][4]

Diagram: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one.

Step-by-Step Protocol for the Iodination of 2,7-Naphthyridin-1(2H)-one

The C4 position of the 2,7-naphthyridin-1(2H)-one ring system is predicted to be susceptible to electrophilic aromatic substitution. This is supported by literature demonstrating the successful chlorination of this scaffold at the C4 position using N-chlorosuccinimide (NCS).[5] Therefore, a similar approach using an electrophilic iodine source, such as N-iodosuccinimide (NIS), is a highly plausible and recommended method for the synthesis of the title compound.

Protocol: Electrophilic Iodination of 2,7-Naphthyridin-1(2H)-one

-

Materials:

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add 2,7-naphthyridin-1(2H)-one.

-

Dissolve the starting material in a minimal amount of anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-iodosuccinimide (NIS) portion-wise to the stirred solution. The use of a slight excess of NIS ensures complete conversion of the starting material.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds.[7][8] Its ease of handling and predictable reactivity make it a superior choice over harsher reagents like molecular iodine with an oxidizing agent.

-

Solvent Selection: A polar aprotic solvent like DMF is chosen for its ability to dissolve the starting material and facilitate the ionic intermediates of the electrophilic substitution reaction.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without requiring harsh heating.

Reactivity and Synthetic Applications

The primary synthetic utility of 4-Iodo-2,7-naphthyridin-1(2H)-one lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Diagram: Key Cross-Coupling Reactions

Caption: Versatility of 4-Iodo-2,7-naphthyridin-1(2H)-one in cross-coupling.

These reactions are instrumental in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases such as MET and AXL.[5]

Conclusion

4-Iodo-2,7-naphthyridin-1(2H)-one is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a two-step process involving the formation of the 2,7-naphthyridin-1(2H)-one core followed by regioselective iodination. The presence of the iodine atom at the C4 position provides a crucial handle for a wide array of synthetic transformations, making this compound a key building block for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides the necessary foundational knowledge for researchers to confidently incorporate this important molecule into their synthetic strategies.

References

- Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. Journal of Medicinal Chemistry.

- CAS 67988-50-5 | 2,7-Naphthyridin-1(2H)-one. Synblock.

- CAS 67988-50-5: 2,7-Naphthyridin-1(2H)-one. CymitQuimica.

- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC. NIH.

- Synthesis of some novel pyridine and naphthyridine deriv

- CAS No.67988-50-5 | 1,2-dihydro-2,7-naphthyridin-1-one. 960化工网.

- 1,6-Naphthyridin-2(1H)

- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.

- N-Iodosuccinimide (NIS). Organic Chemistry Portal.

- N-Iodosuccinimide. Wikipedia.

- N-Iodosuccinimide Enhances Precision Iodin

- N-Iodosuccinimide | CAS#: 516-12-1 | NIS. Iofina.

- 4-Iodo-2,7-naphthyridin-1(2H)-one. Aaronchem.

- 4-Iodo-2,7-naphthyridin-1(2H)-one,(CAS# 959558-50-0). Sinfoo Biotech.

Sources

- 1. ispub.com [ispub.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. US8735589B2 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,7-Naphthyridinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridinone core, a heterocyclic scaffold of growing significance, has carved a notable niche in medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical development of these compounds. From the initial synthesis of the parent 2,7-naphthyridine ring system to the rational design of highly potent and selective kinase inhibitors, this document traces the evolution of synthetic strategies and the expanding biological applications of this versatile pharmacophore. Detailed synthetic protocols, mechanistic insights, and a chronological overview offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the 2,7-naphthyridinone scaffold.

Introduction: The Naphthyridine Isomers and the Rise of the 2,7-Scaffold

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The six possible isomers, dictated by the position of the two nitrogen atoms, each confer distinct physicochemical properties and biological activities.[1][2] While the 1,8-naphthyridine scaffold, notably represented by the antibacterial agent nalidixic acid, gained early prominence, the 2,7-naphthyridine isomer has more recently emerged as a "privileged scaffold" in modern drug discovery.[2][3] Its unique electronic distribution and hydrogen bonding capabilities have made it a cornerstone for the development of targeted therapies, particularly in oncology.

This guide will illuminate the path of the 2,7-naphthyridinone core, from its academic origins to its current status as a key component in clinical and preclinical drug candidates.

The Genesis of a Scaffold: Early Synthesis and Discovery

The parent unsubstituted 2,7-naphthyridine was first successfully synthesized in 1958 .[4][5] This seminal work laid the foundation for the future exploration of this heterocyclic system. Early synthetic routes to the broader naphthyridine class often relied on classical named reactions, such as the Skraup synthesis, which involves the reaction of an aminopyridine with glycerol.[6] However, the specific application of these early methods to the efficient synthesis of 2,7-naphthyridinone derivatives was limited.

The initial exploration of substituted 2,7-naphthyridinones revealed a diverse range of biological activities, including antimicrobial, analgesic, and anticonvulsant effects.[7] These early findings, while not immediately leading to blockbuster drugs, hinted at the therapeutic potential of the scaffold and spurred further investigation by medicinal chemists.

Evolution of Synthetic Strategies: Enabling Access to Chemical Diversity

The journey from a chemical curiosity to a versatile drug scaffold was paved by the development of more sophisticated and efficient synthetic methodologies. These advancements allowed for the systematic exploration of the chemical space around the 2,7-naphthyridinone core, a critical step in establishing structure-activity relationships (SAR).

Tandem Reactions: A Streamlined Approach

One of the elegant strategies to emerge was the use of tandem reactions, which allow for the construction of complex molecules in a single pot, minimizing purification steps and improving overall efficiency. A notable example is the tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via a Reissert reaction , followed by intramolecular nucleophilic addition and oxidation dehydrogenation.[8]

Conceptual Workflow of the Tandem Reissert-Based Synthesis

Caption: Tandem reaction sequence for 2,7-naphthyridinone synthesis.

Ruthenium-Catalyzed [2+2+2] Cycloaddition: A Modern Approach to Annulated Systems

For the construction of more complex, fused ring systems, modern organometallic catalysis has provided powerful tools. A convenient method for the synthesis of benzo[c][7][9]naphthyridinones involves a ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides.[10][11][12][13] This atom-economical reaction allows for the rapid assembly of the tricyclic core with high regioselectivity.

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition

Materials:

-

1,7-Diyne (1.0 equiv)

-

Cyanamide (1.2 equiv)

-

[Cp*RuCl]4 (5 mol%)

-

Dichloroethane (DCE)

Procedure:

-

To a sealed tube, add the 1,7-diyne, cyanamide, and [Cp*RuCl]4.

-

Add dichloroethane under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired benzo[c][7][9]naphthyridinone.

Total Synthesis of Natural Products: The Case of Lophocladine A and B

The utility of novel synthetic methodologies is often showcased in the total synthesis of complex natural products. The 2,7-naphthyridine alkaloids, Lophocladine A and B , which exhibit interesting biological activities, have been synthesized using a one-pot reaction of 4-benzylpyridine-3-carbonitrile with Bredereck's reagent.[9][14] This approach highlights the ability to rapidly construct the core of these bioactive molecules. A three-component reaction has also been developed for the synthesis of Lophocladine A analogs.[15]

Synthetic Pathway for Lophocladine A and B

Caption: Divergent synthesis of Lophocladine A and B.

The 2,7-Naphthyridinone Scaffold in Modern Drug Discovery: A Focus on Kinase Inhibition

The true potential of the 2,7-naphthyridinone scaffold has been realized in the field of kinase inhibition. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[16][17] The rigid, planar structure of the 2,7-naphthyridinone core, coupled with its ability to engage in key hydrogen bonding interactions, makes it an ideal platform for the design of potent and selective kinase inhibitors.

MET and AXL Kinase Inhibitors

The 2,7-naphthyridinone scaffold has been successfully employed to develop inhibitors of MET and AXL kinases, two receptor tyrosine kinases that are attractive targets for cancer therapy.[8][18] The design of these inhibitors often involves a strategy of conformationally restraining key pharmacophoric groups to enhance binding affinity and selectivity.[18]

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| 13f | MET | Potent (not specified) | [18] |

| 9k | c-Kit | 8.5 | [19] |

| 10l | VEGFR-2 | 56.5 | [19] |

| 10r | VEGFR-2 | 31.7 | [19] |

c-Kit and VEGFR-2 Kinase Inhibitors

Further expanding its utility, the 2,7-naphthyridinone core has been elaborated to generate potent inhibitors of c-Kit and VEGFR-2, two other important receptor tyrosine kinases implicated in cancer progression.[19] Systematic structural modifications have led to the identification of compounds with low nanomolar potency.[19]

Signaling Pathway Inhibition by 2,7-Naphthyridinone-Based Kinase Inhibitors

Caption: Mechanism of action of 2,7-naphthyridinone kinase inhibitors.

Future Directions and Conclusion

The journey of the 2,7-naphthyridinone scaffold from its initial synthesis to its current status as a key pharmacophore in drug discovery is a testament to the power of synthetic innovation and medicinal chemistry. The continued development of novel synthetic methods will undoubtedly unlock even greater chemical diversity, enabling the exploration of new biological targets. As our understanding of the molecular drivers of disease deepens, the rational design of next-generation 2,7-naphthyridinone-based therapeutics holds immense promise for addressing unmet medical needs. This guide serves as a foundation for researchers to build upon, fostering further innovation in this exciting and impactful area of chemical biology.

References

-

Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. Available at: [Link]

-

First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B. PubMed. Available at: [Link]

-

Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. Available at: [Link]

-

A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. ACS Publications. Available at: [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]

-

Studies on Naphthyridines. II. Synthesis of 2,7-Naphthyridine. Amanote Research. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

-

Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. PubMed. Available at: [Link]

-

Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. Available at: [Link]

-

Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ResearchGate. Available at: [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC - PubMed Central. Available at: [Link]

-

Examples of biologically active compounds containing a naphthyridine scaffold. ResearchGate. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Ingenta Connect. Available at: [Link]

-

Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ACS Publications. Available at: [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available at: [Link]

-

Synthesis of Benzo[c][7][9]naphthyridinones and Benzo[c][9][20]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ACS Publications. Available at: [Link]

-

Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]

-

Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. J-STAGE. Available at: [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. Available at: [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. Available at: [Link]

-

Recent advances in the development of multi-kinase inhibitors. PubMed. Available at: [Link]

-

Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... ResearchGate. Available at: [Link]

-

One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. Available at: [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Novel Benzo[b][20][21]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. [jstage.jst.go.jp]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. First total synthesis of the 2,7-naphthyridine alkaloids lophocladine a and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Benzo[ c][2,7]naphthyridinones and Benzo[ c][2,6]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances in the development of multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (PDF) Studies on Naphthyridines. II. Synthesis of 2, [research.amanote.com]

- 21. Synthesis development of a naphthyridinone p38 kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

The 2,7-Naphthyridinone Scaffold: A Privileged Heterocycle for the Development of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-naphthyridinone scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in binding to a diverse range of biological targets. This technical guide provides an in-depth analysis of the key therapeutic targets of 2,7-naphthyridinone derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We will explore the inhibition of protein kinases, cholinesterases, phosphodiesterases, and bacterial DNA gyrase, detailing the mechanism of action, presenting salient examples of potent inhibitors, and providing representative experimental protocols for target validation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the therapeutic potential of the 2,7-naphthyridinone scaffold.

Introduction: The Emergence of the 2,7-Naphthyridinone Scaffold in Drug Discovery

Chemical Features and Synthetic Accessibility

The 2,7-naphthyridine ring system is a heterocyclic aromatic compound composed of two fused pyridine rings. The 2,7-naphthyridinone core, a derivative of this system, possesses a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal starting point for the design of potent and selective inhibitors. The synthesis of 2,7-naphthyridine derivatives has been an area of active research, with various methods being developed for their construction from acyclic compounds, quinoline derivatives, and pyridine derivatives.[1]

Significance as a "Privileged Scaffold"

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 2,7-naphthyridinone scaffold has earned this designation due to its demonstrated ability to serve as a foundation for inhibitors of diverse protein families, including kinases, cholinesterases, and phosphodiesterases. This versatility makes it a highly attractive scaffold for drug discovery efforts.

Overview of Therapeutic Areas

The broad spectrum of biological activities associated with 2,7-naphthyridinone derivatives has led to their investigation in a wide range of therapeutic areas. These include oncology, neurodegenerative disorders like Alzheimer's disease, cardiovascular conditions, and bacterial infections.[1][2] Naturally occurring compounds containing the 2,7-naphthyridine scaffold have been isolated from both plants and marine organisms, with some exhibiting cytotoxic activity against cancer cell lines.[3][4]